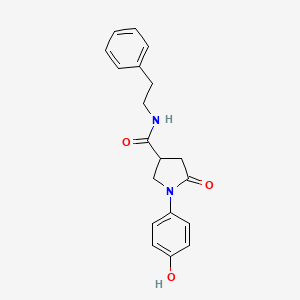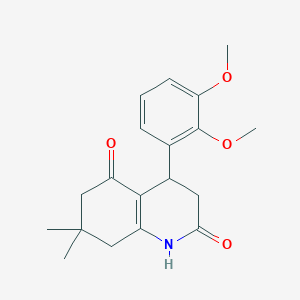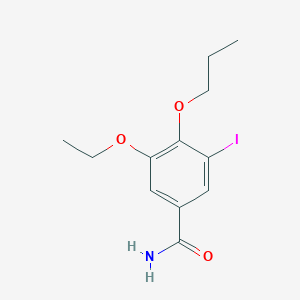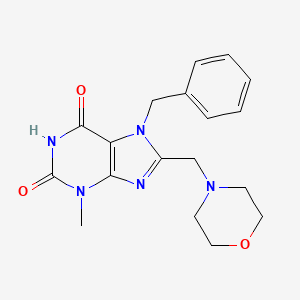![molecular formula C16H20N4O2S2 B4413561 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4413561.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(4-morpholinylmethyl)phenyl]acetamide
Descripción general
Descripción
This compound belongs to a class of chemicals characterized by the presence of a thiadiazole ring, which is known for its significant pharmacological activities. The thiadiazole ring, when combined with other functional groups such as morpholine and acetamide, contributes to the compound's biological activity, making it a subject of interest for the synthesis of antimicrobial agents and potential therapeutic applications.
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process starting from aryl/aralkyl organic acids, which are converted into esters, then into hydrazides, followed by the formation of 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols, and finally coupling with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide. This method demonstrates the complexity and precision required in synthesizing such molecules, ensuring the incorporation of the desired functional groups into the final product (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectral data. These methods provide detailed information about the molecular framework, confirming the presence of the thiadiazole ring, morpholine group, and acetamide linkage, essential for the compound's biological activity.
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by its functional groups. The thiadiazole ring, known for its electron-withdrawing nature, can participate in nucleophilic substitution reactions, whereas the acetamide group may engage in condensation reactions. These properties are crucial for the compound's utility in synthesizing derivatives with varied biological activities.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular geometry and intermolecular forces. Studies on similar molecules have shown that these compounds often crystallize in specific space groups, with angles between aromatic planes indicating a structured and stable crystalline form (Boechat et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar thiadiazole structure have been found to exhibit a broad spectrum of biological activities, including anticancer . The thiadiazole ring’s mesoionic character allows these compounds to cross cellular membranes and interact strongly with biological targets .
Mode of Action
It is known that thiadiazole derivatives can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
It is known that thiadiazole derivatives can affect a broad range of biochemical pathways due to their ability to interact with various biological targets . The downstream effects of these interactions can vary widely depending on the specific targets and pathways involved.
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, these compounds are generally able to cross cellular membranes, which can influence their absorption and distribution
Result of Action
It is known that thiadiazole derivatives can have a broad range of biological effects due to their ability to interact with various biological targets . The specific effects of this compound would depend on its specific targets and the nature of its interactions with these targets.
Propiedades
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-12-18-19-16(24-12)23-11-15(21)17-14-4-2-13(3-5-14)10-20-6-8-22-9-7-20/h2-5H,6-11H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEAVCGXJHALGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4413479.png)
![1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4413482.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4413486.png)
![N-1-adamantyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4413489.png)



![4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4413517.png)

![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4413529.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4413540.png)
![2-(2,3-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4413555.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-methylacetamide](/img/structure/B4413565.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4413571.png)